molecular formula C8H6F5NO B1411456 3-Difluoromethoxy-5-(trifluoromethyl)aniline CAS No. 1806306-45-5

3-Difluoromethoxy-5-(trifluoromethyl)aniline

Cat. No.: B1411456
CAS No.: 1806306-45-5
M. Wt: 227.13 g/mol
InChI Key: SLQLXGLNPCOANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Difluoromethoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H6F5NO It is characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethoxy-5-(trifluoromethyl)aniline typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto an aniline ring. One common method is the reaction of 3,5-difluoroaniline with trifluoromethylating agents under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethoxy-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-Difluoromethoxy-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The difluoromethoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethoxy)aniline: Similar in structure but lacks the difluoromethoxy group.

    3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups instead of one difluoromethoxy and one trifluoromethyl group.

    4-(Trifluoromethoxy)aniline: The trifluoromethoxy group is positioned differently on the aniline ring.

Uniqueness

3-Difluoromethoxy-5-(trifluoromethyl)aniline is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which can impart distinct chemical and biological properties

Biological Activity

3-Difluoromethoxy-5-(trifluoromethyl)aniline is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of difluoromethoxy and trifluoromethyl groups enhances the compound's lipophilicity and modulates its interaction with biological targets, making it a subject of various studies focused on its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H7F5NO\text{C}_9\text{H}_7\text{F}_5\text{N}O

This compound features:

  • Difluoromethoxy group : Enhances solubility and biological activity.
  • Trifluoromethyl group : Increases lipophilicity and alters electronic properties, affecting binding interactions with biological targets.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Interaction with Enzymes and Receptors : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to modulate enzyme activities or receptor signaling pathways .
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, potentially through mechanisms such as apoptosis induction or cell cycle arrest in cancer cell lines .

Anticancer Properties

Research indicates that compounds containing trifluoromethyl groups, similar to this compound, often demonstrate significant anticancer activity. For instance:

  • IC50 Values : Compounds with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines, including pancreatic and lung cancers. For example, certain derivatives exhibited IC50 values ranging from 0.051 µM to 0.36 µM against specific cancer cell lines .
CompoundCell LineIC50 (µM)
Compound APanc-10.051
Compound BBxPC-30.066
This compoundA549TBD

Antimicrobial Activity

Additionally, studies have explored the antimicrobial properties of fluorinated anilines. The incorporation of fluorine atoms is known to enhance the potency against various pathogens due to improved membrane penetration and interaction with microbial enzymes .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that derivatives of aniline with trifluoromethyl substitutions significantly inhibited cell proliferation in multiple cancer types. The structural modifications were crucial for enhancing activity against specific targets, such as tubulin polymerization .
  • Structure-Activity Relationship (SAR) : Research on similar compounds has revealed that the positioning of fluorinated groups can dramatically influence biological activity. For instance, moving a trifluoromethyl group from para to ortho positions altered the compound's efficacy against cancer cells .

Properties

IUPAC Name

3-(difluoromethoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO/c9-7(10)15-6-2-4(8(11,12)13)1-5(14)3-6/h1-3,7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQLXGLNPCOANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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